molecular formula C10H10BrN B8709576 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B8709576
M. Wt: 224.10 g/mol
InChI Key: GVWPMJOLTZSVCT-UHFFFAOYSA-N
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Patent
US08188123B2

Procedure details

Sodium hydride (977 mmol, 23.45 g) was suspended in tetrahydrofuran (700 mL) and cooled to 5° C. with an ice-water bath. To this cold suspension was added 1-vinyl-pyrrolidin-2-one (465 mmol, 51.7 g) over approximately 20 minutes, maintaining an internal temperature reaction temp of less than 5° C. then ethyl 2-bromobenzoate (437 mmol, 100 g) was added. After the addition was complete the reaction was stirred at 5° C. for 10 minutes then refluxed for 2 hours and allowed to cool to room temperature. To the suspension was added 5N HCl (600 mL) dropwise, maintaining reaction temperature between 25° C. and 35° C. The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum. The resulting solution was cooled and further 5N hydrochloric acid (600 mL) was added and the mixture was refluxed overnight. The solution was then cooled with a salt-ice bath to 5° C. and basified by the careful addition of sodium hydroxide pellets (˜250 g) maintaining an internal temperature between 10 and 15° C. When reaction mixture was at pH 13, the cooling bath was removed and temperature allowed to reach room temperature. The reaction was then extracted with methylene chloride (1 L) and the aqueous layer was extracted with further methylene chloride (2×1 L). The combined methylene chloride extracts were dried with sodium sulfate, filtered and evaporated to dryness to give 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (92.2 g).
Quantity
23.45 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=C.[Br:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1C(OCC)=O.Cl>O1CCCC1>[Br:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1[C:6]1[CH2:7][CH2:8][CH2:9][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23.45 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
51.7 g
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=CC=C1
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred at 5° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
an internal temperature reaction temp of less than 5° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature between 25° C. and 35° C
DISTILLATION
Type
DISTILLATION
Details
The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
ADDITION
Type
ADDITION
Details
further 5N hydrochloric acid (600 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled with a salt-ice bath to 5° C.
ADDITION
Type
ADDITION
Details
basified by the careful addition of sodium hydroxide pellets (˜250 g)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature between 10 and 15° C
CUSTOM
Type
CUSTOM
Details
When reaction mixture
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with methylene chloride (1 L)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with further methylene chloride (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C=1CCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 92.2 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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